molecular formula C5H6FNS B14802621 (5-Fluorothiophen-3-yl)methanamine

(5-Fluorothiophen-3-yl)methanamine

Cat. No.: B14802621
M. Wt: 131.17 g/mol
InChI Key: KGPWOXOOVTYKEL-UHFFFAOYSA-N
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Description

(5-Fluorothiophen-3-yl)methanamine is an organic compound with the molecular formula C5H6FNS It is a derivative of thiophene, a sulfur-containing heterocycle, with a fluorine atom at the 5-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluorothiophen-3-yl)methanamine typically involves the introduction of a fluorine atom and an amine group onto a thiophene ring. One common method starts with 3-thiophenemethanamine, which is then subjected to fluorination reactions. The fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-Fluorothiophen-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, aldehydes, ketones.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Amides, imines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5-Fluorothiophen-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the binding affinity of the compound to its target, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Fluorothiophen-3-yl)methanamine is unique due to the presence of both a fluorine atom and an amine group on a thiophene ring. This combination of functionalities can enhance the compound’s chemical reactivity and biological activity, making it a valuable building block for various applications .

Properties

Molecular Formula

C5H6FNS

Molecular Weight

131.17 g/mol

IUPAC Name

(5-fluorothiophen-3-yl)methanamine

InChI

InChI=1S/C5H6FNS/c6-5-1-4(2-7)3-8-5/h1,3H,2,7H2

InChI Key

KGPWOXOOVTYKEL-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1CN)F

Origin of Product

United States

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